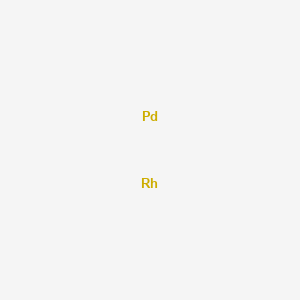

Palladium;rhodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium and rhodium are two precious metals that belong to the platinum group metals. These metals are known for their exceptional catalytic properties and are widely used in various industrial applications. Palladium is a silvery-white metal that is highly resistant to corrosion and oxidation, while rhodium is a rare, silvery-white, hard, and chemically inert metal. Both metals are often used together in catalytic converters to reduce harmful emissions from automobiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium and rhodium can be synthesized through various methods. One common method for synthesizing palladium is through the reduction of palladium chloride with hydrogen gas. Rhodium can be synthesized by reducing rhodium chloride with hydrogen gas as well. Both metals can also be obtained through the extraction and purification of platinum group metal ores.

Industrial Production Methods: In industrial settings, palladium and rhodium are often produced as by-products of nickel and copper mining. The extraction process involves crushing the ore, followed by flotation and smelting to separate the metals. The resulting concentrate is then refined through a series of chemical processes to obtain pure palladium and rhodium.

Chemical Reactions Analysis

Types of Reactions: Palladium and rhodium undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Palladium is known for its ability to catalyze hydrogenation and dehydrogenation reactions, while rhodium is often used in oxidation reactions.

Common Reagents and Conditions: Common reagents used in reactions involving palladium include hydrogen gas, carbon monoxide, and various organic compounds. Rhodium reactions often involve oxygen, hydrogen peroxide, and other oxidizing agents. Both metals are typically used under mild to moderate temperature and pressure conditions.

Major Products Formed: The major products formed from reactions involving palladium and rhodium depend on the specific reaction and reagents used. For example, palladium-catalyzed hydrogenation reactions typically produce saturated hydrocarbons, while rhodium-catalyzed oxidation reactions can produce aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Palladium and rhodium have numerous scientific research applications. In chemistry, they are widely used as catalysts in various organic reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions. In biology and medicine, palladium and rhodium compounds are being explored for their potential use in cancer treatment and antimicrobial applications. In industry, these metals are used in catalytic converters, fuel cells, and electronic devices.

Mechanism of Action

The mechanism of action of palladium and rhodium involves their ability to facilitate electron transfer and promote chemical reactions. Palladium and rhodium catalysts work by adsorbing reactant molecules onto their surface, where the reactants undergo chemical transformations. The metals’ unique electronic properties allow them to stabilize reaction intermediates and lower the activation energy of the reaction, leading to increased reaction rates.

Comparison with Similar Compounds

Palladium and rhodium are part of the platinum group metals, which also include platinum, ruthenium, iridium, and osmium. These metals share similar chemical properties, such as high resistance to corrosion and excellent catalytic activity. palladium is the least dense and has the lowest melting point among them, while rhodium is known for its exceptional hardness and high melting point. The unique properties of palladium and rhodium make them particularly valuable for specific applications, such as catalytic converters and hydrogenation reactions.

List of Similar Compounds:- Platinum

- Ruthenium

- Iridium

- Osmium

Properties

CAS No. |

153586-70-0 |

|---|---|

Molecular Formula |

PdRh |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

palladium;rhodium |

InChI |

InChI=1S/Pd.Rh |

InChI Key |

XSKIUFGOTYHDLC-UHFFFAOYSA-N |

Canonical SMILES |

[Rh].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)

![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)